O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanethioate
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Overview
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanethioate is a complex organic compound that features a combination of sulfonamide, vinyl, fluorenyl, and thioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanethioate involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with sulfonyl chloride under basic conditions.
Vinylation: The sulfonamide is then reacted with acetylene derivatives to introduce the vinyl group.
Fluorenylmethoxycarbonyl (Fmoc) protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base.
Thioester formation: The final step involves the reaction of the protected amino acid derivative with a thioester reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioate group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the vinyl group, converting it to an alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanethioate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanethioate is likely related to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The vinyl and thioate groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Dimethylphenyl)sulfonamido derivatives: These compounds share the sulfonamide group and may have similar biological activities.
Fmoc-protected amino acids: These compounds are used in peptide synthesis and share the fluorenylmethoxycarbonyl protection group.
Thioesters: Compounds with thioester groups are common intermediates in organic synthesis.
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanethioate is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of the vinyl group, in particular, allows for unique reactivity compared to other sulfonamide or thioester compounds.
Properties
Molecular Formula |
C38H40N2O6S2 |
---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanethioate |
InChI |
InChI=1S/C38H40N2O6S2/c1-25-15-21-29(22-16-25)48(42,43)40(6)26(2)45-36(47)35(23-27-17-19-28(20-18-27)46-38(3,4)5)39-37(41)44-24-34-32-13-9-7-11-30(32)31-12-8-10-14-33(31)34/h7-22,34-35H,2,23-24H2,1,3-6H3,(H,39,41)/t35-/m0/s1 |
InChI Key |
LVBYBRXEXQVWKG-DHUJRADRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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